A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the bronchodilator terbutaline. This document details its chemical properties, synthesis protocols, and the biological context of its primary downstream application. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using the DOT language are provided to illustrate the synthetic workflow and the relevant biological signaling pathway.
Chemical Identity and Properties
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a substituted acetophenone that serves as a crucial building block in organic synthesis.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 62932-92-7 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Synonyms | Terbutaline Impurity 12 | [1] |
| Storage Temperature | -20°C | |
| Appearance | Not explicitly stated in search results, but likely a solid | |
| Solubility | Soluble in organic solvents like chloroform and ethanol | [Based on synthesis protocols] |
Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
The synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is most prominently achieved through the bromination of a protected derivative of 3,5-dihydroxyacetophenone. An alternative, more direct method has also been reported.
Experimental Protocol 1: Bromination of 3,5-Diacetoxyacetophenone followed by Deprotection
This method involves the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone as acetates, followed by bromination and subsequent deprotection.
Step 1: Hydroxyl Protection (Acetylation) of 3,5-Dihydroxyacetophenone
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This initial step, while not detailed in the provided search results for the synthesis of the title compound, is a standard procedure in organic chemistry. Typically, 3,5-dihydroxyacetophenone would be reacted with an acetylating agent like acetic anhydride in the presence of a catalyst.
Step 2: Bromination of 3,5-Diacetoxyacetophenone
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Dissolve 3,5-diacetoxyacetophenone (1.02 kg, 5 mol) in 5 L of chloroform.
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At 25°C, add bromine (840 g, 5.25 mol) dropwise over approximately 2.5 hours.
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After the addition is complete, add 2.5 L of a 10% sodium carbonate solution and stir for 15 minutes.
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Allow the layers to separate and wash the lower organic phase with water.
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Evaporate the chloroform under reduced pressure at 40°C.
Step 3: Deprotection of the Acetyl Groups
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To the residue from the previous step, add 5 L of ethanol and hydrobromic acid (1.01 kg, 12.5 mol).
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Reflux the mixture under a nitrogen atmosphere for 30 minutes.
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After reflux, distill off the solvent under reduced pressure at 40°C to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanone.
Experimental Protocol 2: Direct Bromination using Cupric Bromide
A more direct route involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide.
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Treat 3,5-dihydroxyacetophenone with cupric bromide.
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Conduct the reaction in boiling ethyl acetate for 2.5 hours.
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Further details on the work-up and purification were not available in the search results.
Application in the Synthesis of Terbutaline
The primary utility of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is as a precursor in the synthesis of terbutaline, a selective β2-adrenergic receptor agonist. The synthesis generally proceeds through the reaction of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with a protected amine, followed by reduction and deprotection steps.
Biological Context: The Terbutaline Signaling Pathway
As 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is primarily a synthetic intermediate, it does not have a well-characterized biological activity of its own. However, its end-product, terbutaline, is a potent bronchodilator used in the treatment of asthma. Terbutaline functions as a selective agonist for β2-adrenergic receptors.
Terbutaline exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to the relaxation of smooth muscles in the airways.
Mechanism of Action of Terbutaline:
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Receptor Binding: Terbutaline binds to and activates β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4]
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G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
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Adenylate Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.[3][5]
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5]
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Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[3]
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Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, which results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[3]
This pathway highlights the pharmacological importance of synthesizing terbutaline, for which 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key precursor.
Safety and Handling
Conclusion
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical, terbutaline. While the compound itself is not known for its biological activity, its synthesis is a critical step in the production of a drug that relies on the β2-adrenergic signaling pathway to alleviate bronchospasm. The synthetic protocols outlined in this guide provide a basis for its preparation, and the biological context of its end-product underscores its significance in medicinal chemistry and drug development. Researchers working with this compound should adhere to strict safety measures due to the potential hazards associated with α-bromoacetophenones.
References
- 1. 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | LGC Standards [lgcstandards.com]
- 2. 62932-92-7|2-Bromo-1-(3,5-dihydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 4. Terbutaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. droracle.ai [droracle.ai]
